5,6-Dihydro-6-(2-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine
Description
5,6-Dihydro-6-(2-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a heterocyclic compound featuring a fused pyrrolo-thieno-diazepine scaffold with a 2-chlorophenyl substituent at the 6-position. This structure combines a diazepine ring (seven-membered ring with two nitrogen atoms) fused to pyrrole and thiophene moieties, conferring unique electronic and steric properties. The 2-chlorophenyl group enhances lipophilicity and influences receptor-binding interactions, making it a candidate for pharmacological applications.
Properties
CAS No. |
136334-13-9 |
|---|---|
Molecular Formula |
C16H13ClN2S |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene |
InChI |
InChI=1S/C16H13ClN2S/c17-12-5-2-1-4-11(12)16-14-6-3-8-19(14)13-7-9-20-15(13)10-18-16/h1-9,16,18H,10H2 |
InChI Key |
JLZWTYSNWKCBKC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CS2)N3C=CC=C3C(N1)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
5,6-Dihydro-6-(2-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClN2S. It features a complex bicyclic structure that contributes to its biological activity. The presence of a chlorine atom at the ortho position of the phenyl group is particularly noteworthy as it has been shown to enhance pharmacological effects in similar compounds.
CNS Activity
Research indicates that compounds similar to this compound exhibit central nervous system (CNS) activity. For instance, a study on related diazepines demonstrated that the introduction of substituents such as chlorine can significantly increase sedative and anxiolytic effects. The most potent analogs showed comparable efficacy to diazepam in animal models .
Antidepressant and Anxiolytic Effects
In vitro studies have indicated that this compound may possess antidepressant and anxiolytic properties. It has been suggested that its mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways. The acute toxicity (LD50) in mice was found to be greater than 3000 mg/kg when administered orally, indicating a favorable safety profile for further exploration .
Cholinesterase Inhibition
Recent studies have explored the potential of this compound as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary data suggest that modifications to the core structure can enhance inhibitory potency against acetylcholinesterase (AChE), making it a candidate for further development as a neuroprotective agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the pyrrole and phenyl rings can significantly influence biological activity. For example:
- Chloro Substitution : The presence of chlorine at the ortho position enhances CNS activity.
- Alkyl Groups : Introduction of methyl or ethyl groups in the pyrrole ring tends to increase potency .
Case Study 1: CNS Activity Evaluation
A series of experiments were conducted where various analogs of this compound were synthesized and evaluated for their CNS effects using animal models. The results indicated that compounds with ortho-substituted phenyl groups exhibited significant anxiolytic effects compared to their unsubstituted counterparts.
| Compound | CNS Activity | LD50 (mg/kg) |
|---|---|---|
| 2p | High | >3000 |
| 2q | Moderate | >2000 |
| 2r | Low | >1500 |
Case Study 2: Cholinesterase Inhibition
In another study focusing on cholinesterase inhibition, several derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE). The most potent compound demonstrated an IC50 value significantly lower than standard inhibitors.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.5 | 1.0 |
| Compound B | 0.8 | 0.9 |
| Compound C | 0.3 | 0.7 |
Scientific Research Applications
Central Nervous System Activity
One of the primary areas of research surrounding this compound is its potential effects on the central nervous system (CNS). Studies have shown that derivatives of pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines exhibit significant CNS activity. For instance, a study reported that certain analogs demonstrated sedative and anxiolytic effects comparable to diazepam, suggesting that 5,6-dihydro-6-(2-chlorophenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine could be developed into a therapeutic agent for anxiety disorders .
Structure-Activity Relationship Studies
Research has indicated that modifications to the compound's structure can significantly influence its biological activity. The introduction of various substituents on the phenyl ring has been shown to enhance or diminish activity against specific targets. For example, the presence of a chlorine atom at the ortho position of the phenyl group was found to increase CNS activity .
Cancer Research
Recent investigations have explored the use of this compound in cancer therapy. Its structural characteristics allow it to interact with various molecular targets involved in cancer progression. Specifically, compounds with similar structures have been identified as inhibitors of proteins involved in tumor growth and metastasis. The potential for this compound to act as a modulator of protein degradation pathways presents an innovative approach for cancer treatment .
Study on CNS Activity
In a study evaluating various pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepine derivatives for their CNS effects, it was found that compounds with specific substitutions exhibited enhanced sedative properties. The most potent derivative showed comparable efficacy to diazepam in animal models .
Investigations in Cancer Treatment
Another study focused on the application of similar compounds in targeting the cereblon E3 ubiquitin ligase for cancer therapy. The findings suggested that modifications to the thienodiazepine structure could enhance the selectivity and efficacy of these compounds against cancer cells by promoting targeted protein degradation .
Comparison with Similar Compounds
6-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepine
- Structural Difference : The 2-chlorophenyl group in the target compound is replaced with a 4-nitrophenyl group.
- Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density in the aromatic ring compared to the chloro substituent (-Cl).
- Molecular Weight : C₁₆H₁₃N₃O₂S (319.36 g/mol) vs. the target compound’s C₁₆H₁₃ClN₂S (308.81 g/mol) .
2,3-Dimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
- Structural Difference: Additional methyl groups at the 2- and 3-positions of the pyrrolo-thieno-diazepine core.
- However, they may enhance metabolic resistance by blocking oxidation sites .
- Application : Marketed as a medicinal compound, though specific indications are undisclosed .
Functional Analogues (Benzodiazepine Derivatives)
Etizolam
- Structure: 4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine.
- Key Differences: Incorporates a triazolo ring fused to the diazepine core, unlike the pyrrolo-thieno system in the target compound.
- Pharmacology : A potent anxiolytic and sedative with high affinity for GABAₐ receptors. The triazolo ring enhances metabolic stability, leading to a longer half-life compared to classical benzodiazepines .
- Molecular Weight : C₁₇H₁₅ClN₄S (342.85 g/mol) .
Flualprazolam
- Structure : 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine.
- Key Differences : Contains a benzo-triazolo-diazepine scaffold with a fluorine atom on the phenyl ring.
- Pharmacology : A high-potency benzodiazepine analog with sedative and muscle-relaxant effects. Fluorine substitution increases lipophilicity and blood-brain barrier penetration .
Spectral Data
- IR/NMR Trends : The target compound’s carbonyl groups (if present) would show absorption near 1700 cm⁻¹, similar to compounds 6a–d in . Chlorophenyl substituents typically produce distinct aromatic proton signals at δ 7.4–8.0 ppm in ¹H-NMR .
Research Implications
The structural diversity among diazepine analogs highlights the importance of substituents and ring systems in modulating pharmacological activity. For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance receptor binding but may reduce metabolic stability.
- Fused heterocycles (e.g., triazolo vs. pyrrolo) dictate selectivity for CNS targets like GABAₐ receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
